

7-Chloro-2-iodofuro[3,2-b]pyridine chemical properties

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Compound of Interest

Compound Name: 7-Chloro-2-iodofuro[3,2-b]pyridine

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An In-Depth Technical Guide to **7-Chloro-2-iodofuro[3,2-b]pyridine**: Properties, Synthesis, and Reactivity

Abstract

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.^[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective modulators of various biological targets. This technical guide focuses on a key derivative, **7-Chloro-2-iodofuro[3,2-b]pyridine**, a versatile chemical building block. The presence of two distinct and orthogonally reactive halogen substituents—a chloro group on the pyridine ring and an iodo group on the furan ring—makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures.^[2] This document provides a detailed overview of its chemical properties, a proposed synthetic pathway, its characteristic reactivity, and its applications in modern drug discovery.

Physicochemical and Structural Properties

7-Chloro-2-iodofuro[3,2-b]pyridine is a specialized heterocyclic compound primarily utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).^[2] Its fundamental properties are summarized below. Ensuring the procurement of this reagent at a minimum purity of 97% is critical for reproducible and high-yielding synthetic outcomes.^{[3][4]}

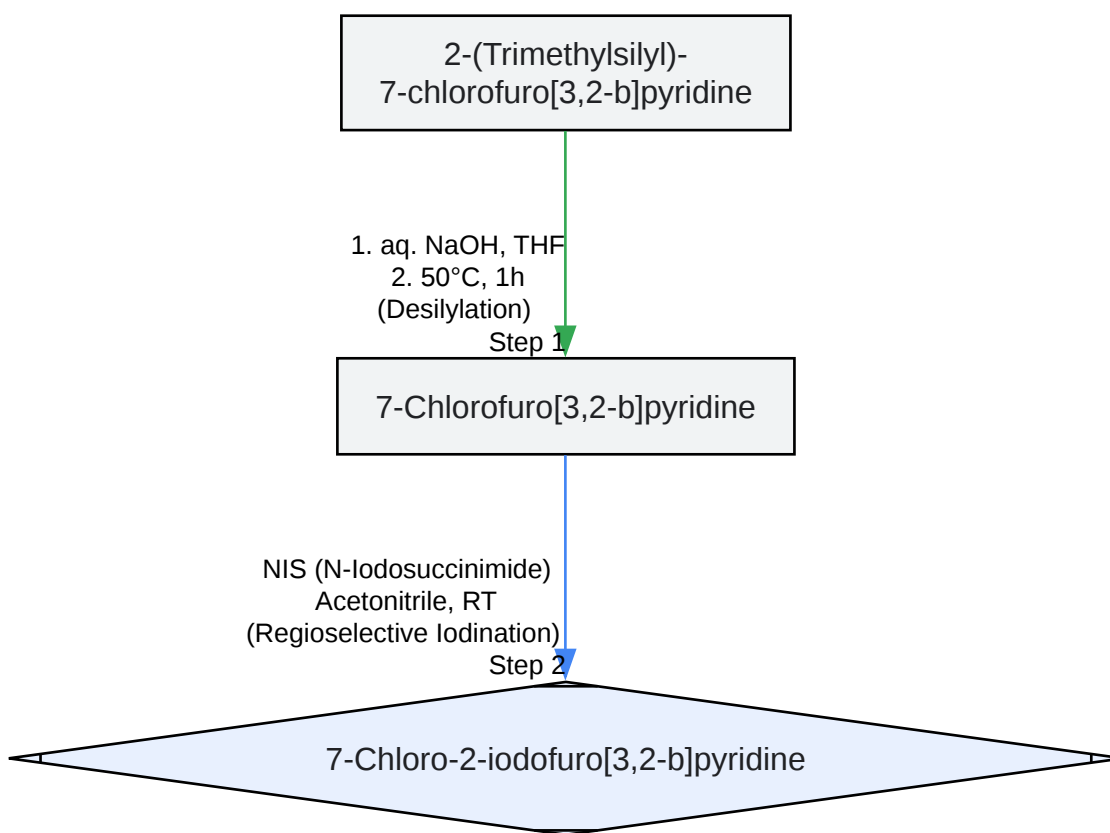
Property	Value	Source(s)
CAS Number	1071540-54-9	[3][5][6]
Molecular Formula	C ₇ H ₃ ClINO	[3][5][6]
Molecular Weight	279.46 g/mol	[3][5][6]
Typical Purity	≥97%	[3][4]
Predicted Boiling Point	~294.0 ± 35.0 °C	[4]
Predicted Density	~2.091 ± 0.06 g/cm ³	[4]
Storage Conditions	Room temperature or under inert gas (N ₂ /Ar) at 2-8°C	[3][7]

Note: Boiling point and density values are computationally predicted and have not been experimentally verified in the cited literature.

Synthesis and Purification

While specific literature detailing the direct synthesis of **7-Chloro-2-iodofuro[3,2-b]pyridine** is not readily available, a robust and logical two-step synthetic route can be proposed based on established methodologies for the furo[3,2-b]pyridine core and the known reactivity of furan rings. The pathway involves the initial synthesis of the 7-chlorofuro[3,2-b]pyridine scaffold followed by a regioselective iodination.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **7-Chloro-2-iodofuro[3,2-b]pyridine**.

Experimental Protocol

Step 1: Synthesis of 7-Chlorofuro[3,2-b]pyridine^[8]

- To a solution of 2-(trimethylsilyl)-7-chlorofuro[3,2-b]pyridine (1.0 eq.) in tetrahydrofuran (THF, ~5 mL per gram of starting material), add an aqueous sodium hydroxide solution (4 M, ~4 mL per gram of starting material).
- Stir the reaction mixture vigorously at 50°C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
- Cool the mixture to room temperature and dilute with water (~15 mL per gram).

- Extract the aqueous mixture with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (2x volumes).
- Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure. The crude product can be recrystallized from a mixture of ethyl acetate and petroleum ether to yield 7-chlorofuro[3,2-b]pyridine as an off-white powder.
- Scientific Rationale: The trimethylsilyl (TMS) group at the C2 position acts as a protecting group or a synthetic handle. Its removal is readily achieved via base-catalyzed hydrolysis (protodesilylation), which is a standard and high-yielding reaction.

Step 2: Regioselective Iodination of 7-Chlorofuro[3,2-b]pyridine

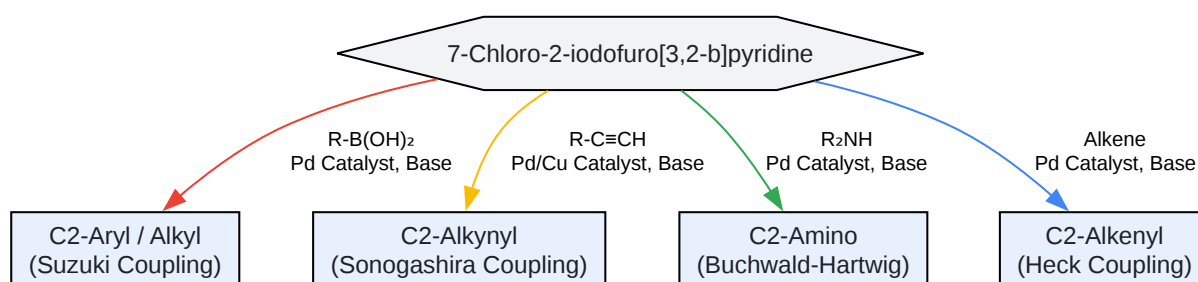
- Dissolve the 7-chlorofuro[3,2-b]pyridine (1.0 eq.) from Step 1 in a suitable aprotic solvent like acetonitrile or dichloromethane.
- Add N-Iodosuccinimide (NIS) (1.05-1.1 eq.) portion-wise to the solution at room temperature.
- Stir the reaction for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted iodine.
- Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- The crude product, **7-Chloro-2-iodofuro[3,2-b]pyridine**, can be purified by column chromatography on silica gel.
- Scientific Rationale: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C2 position (alpha to the furan oxygen) is the most nucleophilic and sterically accessible site, leading to highly regioselective iodination with electrophilic iodine sources like NIS.

Chemical Reactivity and Synthetic Utility

The primary value of **7-Chloro-2-iodofuro[3,2-b]pyridine** lies in its two distinct reactive handles, which can be addressed selectively to build molecular complexity. This dual functionality allows for programmed, stepwise synthetic operations.

A. Reactivity at the C2-Iodo Position: Cross-Coupling Reactions

The carbon-iodine bond at the C2 position is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This site is typically more reactive than the C7-chloro position under standard palladium catalysis conditions, allowing for selective functionalization.



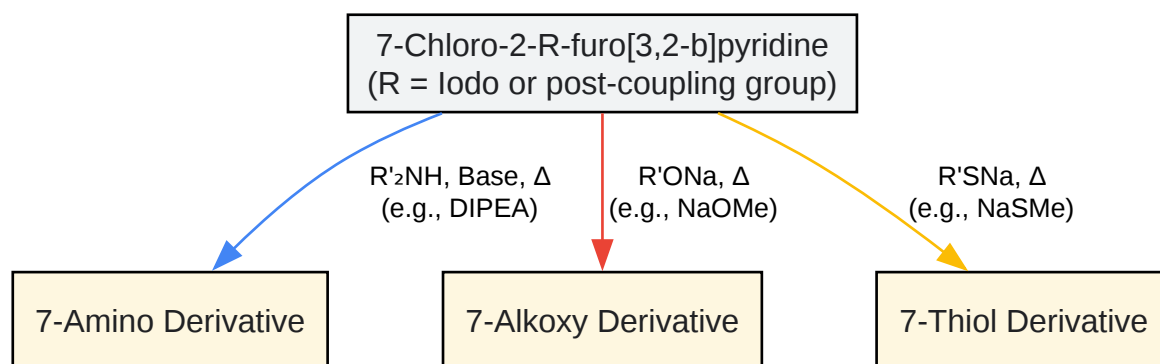
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Caption: Key cross-coupling reactions at the C2-Iodo position.

- Expert Insight: These palladium-catalyzed reactions are fundamental to modern drug synthesis.[2] The choice of catalyst, ligand, and base is crucial for optimizing yield and preventing side reactions. For instance, using bulky phosphine ligands in Buchwald-Hartwig amination can facilitate coupling with sterically hindered amines. This versatility allows medicinal chemists to introduce a vast array of functionalities required for tuning the pharmacological properties of a lead compound.

B. Reactivity at the C7-Chloro Position: Nucleophilic Aromatic Substitution (S_NAr)

The C7-chloro group is susceptible to nucleophilic aromatic substitution (S_NAr). The electron-withdrawing effect of the pyridine nitrogen atom activates the ortho and para positions (C2, C4, C6, and by extension C7 in this fused system) towards attack by nucleophiles.[9][10] This reaction typically requires heat or strong basic conditions and proceeds via a high-energy Meisenheimer intermediate.[11]



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Caption: Nucleophilic Aromatic Substitution (S_NAr) pathways at the C7-Chloro position.

- Expert Insight: The S_NAr reaction at C7 provides an alternative and complementary method for functionalization. Since it proceeds via a different mechanism than the Pd-catalyzed couplings at C2, a synthetic chemist can perform a C2-coupling first, followed by a C7-S_NAr reaction in a subsequent step. This orthogonal strategy is a powerful tool for the divergent synthesis of compound libraries from a single, advanced intermediate.

Applications in Drug Discovery and Medicinal Chemistry

7-Chloro-2-iodofuro[3,2-b]pyridine is not just a synthetic curiosity; it is a building block directly relevant to the construction of biologically active agents.

- Kinase Inhibitors: The furo[3,2-b]pyridine scaffold is a well-established core in the design of kinase inhibitors, which are crucial in oncology.[1] Derivatives have shown potent activity against targets like Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs).[1] This building block provides a direct route to elaborate the core structure at two key vectors to optimize potency and selectivity.

- **Protein Degradation Building Blocks:** The compound is commercially classified as a "Protein Degradation Building Block".^[3] This suggests its utility in synthesizing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In a PROTAC, this molecule could serve as part of the "warhead" that binds to the protein of interest or as a component of the linker, with its dual functionality allowing for covalent attachment to other parts of the chimeric molecule.
- **General API Synthesis:** As a versatile intermediate, it enables medicinal chemists to rapidly explore chemical space around the furo[3,2-b]pyridine core, facilitating structure-activity relationship (SAR) studies essential for optimizing drug candidates.^{[2][4]}

Conclusion

7-Chloro-2-iodofuro[3,2-b]pyridine is a high-value synthetic intermediate that offers chemists two distinct and versatile points of attachment for molecular elaboration. Its strategic importance is underscored by the prevalence of the furo[3,2-b]pyridine scaffold in modern medicinal chemistry. A deep understanding of its physicochemical properties, synthesis, and orthogonal reactivity at the C2-iodo and C7-chloro positions empowers researchers and drug development professionals to efficiently construct novel and complex molecules with therapeutic potential. The strategic application of this building block can significantly accelerate discovery pipelines, from initial hit identification to lead optimization.

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